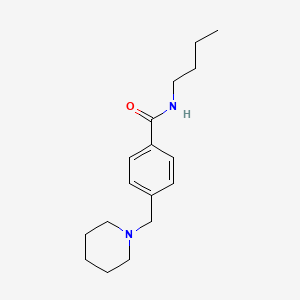

N-butyl-4-(1-piperidinylmethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-3-11-18-17(20)16-9-7-15(8-10-16)14-19-12-5-4-6-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMVFKPWSCJACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology of N Butyl 4 1 Piperidinylmethyl Benzamide and Analogues

Investigation of Serotonin (B10506) Receptor Interactions

The primary pharmacological interest in the N-butyl-4-(1-piperidinylmethyl)benzamide scaffold has been its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Studies have particularly focused on the 5-HT4 receptor, a G-protein coupled receptor implicated in various physiological functions, including gastrointestinal motility and cognitive processes.

Analogues of this compound have demonstrated high affinity for the 5-HT4 receptor. A key analogue, (1-Butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, also known as SB207710, is recognized as a selective, high-affinity 5-HT4 receptor antagonist. nih.gov Functional characterization in isolated rat esophagus tissue showed that SB207710 potently antagonized 5-HT-mediated relaxation with a pKb value of 10.9 ± 0.1. nih.gov

Further modifications to the core structure have yielded other potent ligands. For instance, N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H- researchgate.netnih.govoxazino[3,2-a]indole-10-carboxamide hydrochloride was identified as a potent and selective 5-HT4 receptor antagonist. nih.govacs.org In a different series of analogues, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide (15) was found to have a potent binding affinity for 5-HT4 receptors with an IC50 value of 6.47 nM. nih.gov These findings underscore that the N-butyl-4-(piperidinylmethyl)benzamide framework is a viable scaffold for developing high-affinity 5-HT4 receptor ligands.

Table 1: 5-HT4 Receptor Binding and Functional Data for this compound Analogues

| Compound/Analogue Reference | Key Structural Features | Binding Affinity | Functional Activity |

|---|---|---|---|

| SB207710 | (1-Butyl-4-piperidinylmethyl) with a benzodioxan-carboxylate group | pKb: 10.9 | 5-HT4 Antagonist nih.gov |

| N-[(1-butyl-4-piperidinyl)methyl]-indole-10-carboxamide analogue | N-butyl-piperidinylmethyl core with a tricyclic indole (B1671886) group | Potent Affinity | 5-HT4 Antagonist nih.gov |

| Analogue 15 (from series) | 4-piperidinylmethyl-benzamide core with N-1 piperidinyl substitution | IC50: 6.47 nM | Colonic Prokinetic (Agonist) nih.gov |

| Analogue 23g (from series) | Benzamide (B126) derivative | High Affinity | 5-HT4 Agonist bohrium.com |

The selectivity of this chemical class is a critical aspect of its pharmacological profile. For many potent 5-HT4 ligands, high selectivity over other serotonin receptor subtypes is a key objective to minimize off-target effects. For the analogue SB207710, while its high affinity for the 5-HT4 receptor is well-established, detailed cross-reactivity studies against other 5-HT subtypes were not extensively reported in the available literature. nih.gov

However, research on other complex benzamide derivatives has demonstrated that high selectivity for the 5-HT4 receptor is achievable. bohrium.com For example, the prokinetic agent analogue known as compound 23g was shown to selectively bind to the 5-HT4 receptor in an off-target screening panel, indicating a favorable profile with potentially fewer side effects from interactions with other receptors. bohrium.com The development of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models for benzamide-type 5-HT4 agonists has also aimed to optimize this selectivity. researchgate.net

Interestingly, the this compound scaffold and its relatives can produce compounds with opposing functional activities, acting as either receptor antagonists or agonists. This functional switch appears to be heavily dependent on the substitution patterns on the benzamide portion of the molecule.

Compounds like SB207710 and N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H- researchgate.netnih.govoxazino[3,2-a]indole-10-carboxamide hydrochloride, which feature the N-butyl-piperidinylmethyl group, have been characterized as potent 5-HT4 receptor antagonists. nih.govnih.gov In contrast, other analogues, such as those with specific amino and methoxy (B1213986) substitutions on the benzamide ring, have been identified as selective 5-HT4 receptor agonists with prokinetic properties. nih.govbohrium.com This dual potential highlights the sensitivity of the receptor-ligand interaction to subtle structural modifications, allowing for the fine-tuning of molecular properties to achieve either agonism or antagonism.

Exploration of Interactions with Other Neurotransmitter Receptors

The benzamide and piperidine (B6355638) moieties are common pharmacophores that interact with a range of neurotransmitter receptors beyond the opioid system.

Dopamine (B1211576) Receptor Subtype Affinities (D2, D3)

Substituted benzamides are a well-established class of dopamine receptor ligands. The interaction of these compounds with D2 and D3 receptor subtypes is of particular interest for the development of antipsychotics and treatments for substance abuse. The selectivity for the D3 receptor over the D2 receptor is often a key objective due to the potential for improved side-effect profiles.

Research on N-phenylpiperazine benzamide analogues has shown that these compounds can bind with high affinity to the D3 dopamine receptor. nih.govmdpi.com This selectivity is thought to arise from a bitopic binding mode, where the N-phenylpiperazine part occupies the orthosteric binding site, and the benzamide tail interacts with a secondary, allosteric binding site that is unique to the D3 receptor. nih.govmdpi.com

The length of the alkyl chain connecting the piperazine (B1678402) (or in this case, piperidine) and the benzamide is a critical determinant of D3 receptor affinity. Elongating this chain in some N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has been shown to improve D3 affinity while decreasing D4 affinity. nih.gov For example, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide was identified as a high-affinity D3 ligand. nih.gov Theoretical studies on 4-piperidyl-o-methoxybenzamides have also been conducted to understand the conformational requirements for dopamine receptor interaction. nih.gov

Table 1: Dopamine Receptor Affinities of Analogous Benzamide and Piperidine/Piperazine Derivatives

| Compound/Analog Class | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity | Source |

|---|---|---|---|---|

| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines | --- | 1.4 - 43 | 67 - 1831-fold | nih.govmdpi.com |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | --- | 2.5 - 31 | 73 - 1390-fold | nih.govmdpi.com |

| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | High | 0.13 - 4.97 | High | nih.gov |

This table is interactive. Click on the headers to sort.

Sigma Receptor Affinities (σ1, σ2)

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that modulate various signaling pathways and are implicated in a range of neurological and psychiatric disorders. nih.govsigmaaldrich.com The piperidine and benzamide structures are found in many sigma receptor ligands.

Studies on piperazine and piperidine derivatives have revealed that the nature of the substitution on the nitrogen atom is critical for sigma receptor affinity. acs.org For instance, replacing a piperazine ring with a piperidine moiety can significantly enhance σ1 receptor affinity while decreasing σ2 affinity, leading to dual H3/σ1 receptor antagonists. nih.gov In a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 receptor interaction. uniba.it

Benzamide derivatives have also been explored as sigma receptor ligands. For example, [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide was evaluated as a potential SPECT imaging agent for sigma receptors, although its utility was limited by its affinity for dopamine receptors as well. nih.gov

Table 2: Sigma Receptor Affinities of Analogous Piperidine/Piperazine Derivatives

| Compound/Analog Class | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Source |

|---|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines (with 4-methyl substituent) | 0.89 - 1.49 | Moderate to low | uniba.it |

| N-[(4-chlorophenoxy)ethyl]piperidines (with 4-methyl substituent) | 0.34 - 1.18 | Moderate to low | uniba.it |

| [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | pKi = 6.51 | pKi = 6.79 | nih.gov |

This table is interactive. Click on the headers to sort.

Transient Receptor Potential Channel Modulation

Transient Receptor Potential (TRP) channels are a large family of ion channels involved in various sensory processes, including pain, temperature, and taste. There is evidence that benzamide derivatives can modulate the activity of some TRP channels. For instance, a series of benzamide derivatives have been identified as potent antagonists of the TRPV1 channel, a key player in nociception. nih.gov These compounds were developed from a high-throughput screening hit and showed significant potential for the treatment of pain. nih.gov

While no direct link between this compound and TRP channel modulation has been established, the presence of the benzamide scaffold suggests a potential for such interactions that would require experimental validation.

Molecular Mechanisms of Action Beyond Receptor Binding

The pharmacological effects of a compound are not solely defined by its receptor binding profile but also by the downstream intracellular signaling cascades it modulates.

Investigation of Intracellular Signaling Cascades

For N-substituted benzamides, some studies have pointed towards mechanisms of action that involve the modulation of intracellular enzymes. One such mechanism is the activation of poly(ADP-ribose) polymerase (PARP). nih.gov This action has been particularly noted in the context of radio- and chemosensitization, where N-substituted benzamides can induce apoptosis and inhibit cell proliferation. nih.gov This suggests that beyond direct receptor interactions, these compounds can influence fundamental cellular processes like DNA repair and cell death pathways.

The activation of JNK by certain KOR antagonists represents another example of intracellular signaling modulation by compounds containing a piperidine moiety. nih.gov This pathway is distinct from the direct blockade of G-protein signaling typically associated with receptor antagonism and contributes to the long-lasting effects of these drugs.

Structure Activity Relationship Sar Analysis of N Butyl 4 1 Piperidinylmethyl Benzamide Analogues

Elucidation of Key Structural Features for Receptor Binding

The benzamide (B126) portion of the molecule often engages in crucial hydrogen bonding and aromatic interactions within the receptor's binding pocket. The amide linker itself can form hydrogen bonds, which are critical for anchoring the ligand. nih.gov The nature and position of substituents on the benzoyl ring can significantly modulate binding affinity.

The piperidine (B6355638) ring serves as a central scaffold, and its nitrogen atom, which is typically protonated at physiological pH, can form vital ionic or hydrogen bond interactions with acidic residues in the receptor. The conformational flexibility of the piperidine ring also plays a role in achieving an optimal binding orientation. thieme-connect.com

The N-alkyl group, in this case, a butyl chain, contributes to the hydrophobic interactions within the binding site. The length and branching of this chain are critical determinants of potency and selectivity.

Impact of Benzamide Substitutions on Pharmacological Profiles

Substitutions on the benzamide ring of N-butyl-4-(1-piperidinylmethyl)benzamide analogues have a profound effect on their pharmacological properties, including receptor affinity and selectivity.

For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which share a similar structural motif, substitutions at the 2-position of the benzamide ring with chloro or methoxy (B1213986) groups resulted in submicromolar antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov However, these substitutions also led to activity at M3 and M5 receptors, indicating a change in the selectivity profile. nih.gov A pentafluorophenyl analogue demonstrated submicromolar antagonism at both M1 and M5 receptors. nih.gov

Interestingly, a 2,5-bis-trifluoromethyl substitution on the benzamide ring yielded an M1 antagonist with approximately 9-fold functional selectivity over M3 and M5 receptors. nih.gov In contrast, a 4-methoxy substitution on the benzamide ring resulted in activity comparable to the unsubstituted parent compound. nih.gov These findings highlight the sensitivity of the pharmacological profile to both the nature and the position of the substituent on the benzamide moiety.

Table 1: Impact of Benzamide Substitutions on M1 Muscarinic Receptor Antagonist Activity

| Compound ID | Benzamide Substitution | M1 IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| 8a | 2-Cl | 960 | Low micromolar activity at M3 and M5 |

| 8b | 2-OMe | 820 | Low micromolar activity at M3 and M5 |

| 8e | Pentafluorophenyl | 350 | Submicromolar antagonist at M5 (830 nM) |

| 8f | 4-OMe | Comparable to parent | - |

| 8h | 2,5-bisCF3 | 490 | ~9-fold selective vs M3 and M5 |

Data synthesized from a study on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides. nih.gov

Role of the Piperidinylmethyl Moiety in Ligand-Receptor Interactions

The piperidinylmethyl group is a critical determinant of the biological activity in this class of compounds, influencing both receptor binding and functional effects. Studies on related N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have shed light on the importance of this moiety.

In a series designed as 5-HT4 receptor agonists, the piperidinylmethyl linker plays a crucial role in orienting the molecule within the receptor binding site. researchgate.net The substitution on the nitrogen of the second piperidine ring, connected via the methyl group, was found to be critical for potent binding affinity. researchgate.net For example, the introduction of a 4-aminobutyl group on this piperidine resulted in a compound with a potent binding affinity for 5-HT4 receptors (IC50: 6.47 nM) and excellent colonic prokinetic activity. researchgate.net This indicates that the nature of the substituent at this position directly impacts the ligand's ability to interact effectively with the receptor.

The piperidine ring itself, as part of the piperidinylmethyl moiety, is considered a key structural element for dual activity at different receptors, such as histamine (B1213489) H3 and sigma-1 receptors. thieme-connect.com The replacement of a piperidine ring with a piperazine (B1678402) in some series has been shown to drastically alter receptor affinity, underscoring the specific role of the piperidine structure. thieme-connect.com

Influence of N-Alkyl Chain Length and Branching on Activity

The length and branching of the N-alkyl chain attached to the benzamide nitrogen are pivotal in modulating the pharmacological activity of these analogues. While direct studies on the N-butyl group in this compound are limited, extensive research on related benzamide series provides valuable insights.

In general, the N-alkyl chain interacts with hydrophobic pockets within the receptor. The optimal length of this chain often represents a balance between maximizing favorable hydrophobic interactions and avoiding steric clashes. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, variation of the N-alkyl group on the piperazine nitrogen showed that an N-propyl group was optimal for M1 antagonist activity in one sub-series. nih.gov

In other classes of bioactive compounds, the length of an alkyl chain has been shown to have a significant impact on potency. For example, in a series of N-alkyl-β-D-glycosylamine derivatives, antifungal activity was influenced by the alkyl chain length. Similarly, in a series of lipopeptide antibiotics, the length of the N-terminal lipid tail was optimized to enhance activity against multidrug-resistant bacteria. nih.gov These examples from other compound classes underscore the general principle that the N-alkyl chain length is a critical parameter for optimizing biological activity.

Stereochemical Effects on Binding Affinity and Functional Potency

Stereochemistry can play a crucial role in the interaction of a ligand with its receptor, as biological macromolecules are chiral environments. The introduction of chiral centers into analogues of this compound can lead to significant differences in binding affinity and functional potency between stereoisomers.

For instance, in a study of 2-methylpiperidine (B94953) derivatives, the stereochemistry of the methyl group relative to other substituents on the piperidine ring had a pronounced influence on binding affinity and functional activity at serotonin (B10506) 5-HT1A receptors and the serotonin transporter. nih.gov The separation of diastereomeric isomers revealed that different spatial arrangements of the substituents led to varied biological activities, highlighting the importance of a precise three-dimensional fit with the receptor. nih.gov

In another example involving benzodioxane-benzamides, the separation of enantiomers at a newly generated stereocenter in the linker region resulted in differential effects on the inhibition of the bacterial cell division protein FtsZ. nih.gov This demonstrates that even subtle changes in the spatial orientation of a substituent can have a significant impact on biological function. The introduction of chiral piperidine scaffolds is a recognized strategy in drug design to enhance biological activity and selectivity. nih.gov

Correlation of Ligand Topology with Receptor Selectivity

Studies on N-aryl-piperidine derivatives have shown that appropriate conformational restriction, such as that provided by the piperidine spacer moiety, favors specific binding to the human histamine H3 receptor. In a series of naphthamide derivatives, N-(1-arylalkyl-piperidin-4-yl) carboxamides generally displayed higher affinities than their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts, indicating that the position of the amide and the nature of the arylalkyl substituent significantly influence selectivity for D4.2 and 5-HT2A receptors versus D2L receptors.

Preclinical Research on Biological Activity of N Butyl 4 1 Piperidinylmethyl Benzamide Analogues

In Vitro Cell-Based Assays for Functional Response Evaluation

In vitro cell-based assays are fundamental in characterizing the functional response of novel compounds at a cellular level. For analogues of N-butyl-4-(1-piperidinylmethyl)benzamide, these assays have been instrumental in determining their activity at specific receptor targets.

While direct functional assay data for this compound is not extensively available in the public domain, studies on closely related benzamide (B126) and piperidine (B6355638) derivatives provide a strong indication of their likely biological targets. Research has focused on their interaction with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. tocris.comresearchgate.net

Functional assays for dopamine receptor activity, such as cAMP (cyclic adenosine (B11128) monophosphate) LeadHunter assays, are commonly employed to screen compounds for their antagonist or agonist effects at D1 and D2-like receptor subtypes. tocris.com These assays measure the downstream signaling of receptor activation or inhibition. Similarly, for serotonin receptors, radioligand binding assays followed by functional assays are standard. For instance, the affinity of compounds for 5-HT4 receptors is often determined, and their functional consequence (agonist or antagonist activity) is then assessed in cell lines expressing these receptors. researchgate.net One study on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which share structural similarities, utilized cell-based binding assays to compare their affinities across the D2-like receptor family. nih.gov Another study on piperazine-based benzamide derivatives evaluated their effects on cell proliferation and cell cycle progression in glioblastoma cell lines, demonstrating the utility of cell-based assays in oncology research. nih.gov

The functional activity of these compounds is highly dependent on the specific substitutions on the benzamide and piperidine rings. For example, in a series of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides, the substitution pattern on the amide nitrogen was found to be a critical determinant of their binding affinity and functional activity at the delta opioid receptor. researchgate.net

| Assay Type | Cell Line | Receptor Target(s) | Typical Measurement | Potential Functional Response of Analogues |

| cAMP Assay | CHO-K1, HEK293 | Dopamine D1, D2, D3, D4 | Inhibition/activation of adenylate cyclase | Antagonism or agonism at dopamine receptors |

| Radioligand Binding | HEK293, Sf9 | Serotonin 5-HT4, Dopamine D2/D3 | Displacement of a radiolabeled ligand (e.g., [3H]raclopride) | High affinity binding to serotonin or dopamine receptors |

| Cell Proliferation Assay | C6, U87-MG, U251 | Not receptor-specific | Inhibition of cell growth (IC50) | Inhibition of cancer cell proliferation |

| Flow Cytometry | HepG2 | Not receptor-specific | Analysis of cell cycle distribution | Induction of cell cycle arrest |

In Vivo Studies in Animal Models for Mechanistic Insights (Excluding Clinical Outcomes)

Animal models provide a more complex physiological environment to understand the mechanisms of action of this compound analogues. These studies have primarily focused on their effects on gastrointestinal motility and their neuropharmacological properties.

Gastrointestinal Motility Modulation in Preclinical Models

A significant area of investigation for this compound analogues has been their impact on gastrointestinal (GI) motility. A study on a series of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides revealed their potent prokinetic activity. nih.gov In conscious dogs, these compounds were evaluated for their effects on GI motility. nih.gov Specifically, one of the analogues, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, demonstrated excellent colonic prokinetic activity, highlighting the potential of this class of compounds to stimulate movement in the colon. nih.gov

The mechanism underlying this prokinetic activity is believed to be mediated through the serotonin 5-HT4 receptor. nih.govnih.gov The study showed that these compounds have a high binding affinity for 5-HT4 receptors, suggesting they act as agonists at this receptor, which is known to play a crucial role in regulating peristalsis in the GI tract. nih.govnih.gov The inhibition of normal colonic motor activity by 5-HT4 receptor antagonists in dogs further supports the role of this receptor in GI motility. patsnap.com

| Animal Model | Compound Analogue Class | Observed Effect | Potential Mechanism |

| Conscious Dogs | N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides | Enhanced colonic prokinetic activity | 5-HT4 receptor agonism |

| Conscious Dogs | 5-HT4 receptor antagonists | Inhibition of normal colonic motor activity | Blockade of endogenous serotonin effects on GI motility |

Neuropharmacological Investigations in Rodent Models

The neuropharmacological effects of piperidine and benzamide derivatives have been explored in various rodent models, suggesting potential central nervous system (CNS) activity for analogues of this compound. Studies on related compounds have indicated effects on neurotransmitter systems, which can influence a range of behaviors.

For instance, research on piperidine derivatives has demonstrated anticonvulsant activity in mice and rats. nih.gov Some compounds have shown the ability to block maximal electroshock-induced seizures and elevate the threshold for seizures. nih.gov The mechanism for this activity is thought to involve the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov

Furthermore, investigations into diaryl amino piperidines as delta opioid receptor agonists have shown anti-nociceptive activity in rodent models of pain. wikipedia.org While these compounds are structurally distinct, they share the piperidine core, suggesting that modifications can lead to a diverse range of neuropharmacological effects. The psychoactive properties of some indole (B1671886) alkaloids with piperidine-like structures, such as ibogaine, which interacts with multiple neurotransmitter systems including serotonin, sigma, and NMDA receptors, also point to the potential for complex CNS effects. nih.gov Neuropharmacological screening of other benzamide derivatives in mice has also been conducted to assess their potential sedative and anticonvulsant properties. nih.gov

Evaluation of Receptor-Mediated Physiological Effects

The physiological effects of this compound analogues are primarily mediated by their interaction with specific receptors. A key finding is the potent and selective 5-HT4 receptor antagonist activity of a closely related compound, N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H- nih.govpatsnap.comoxazino[3,2-a]indole-10-carboxamide hydrochloride. nih.govnih.gov This discovery has significant implications for the physiological effects of this class of compounds.

5-HT4 receptor antagonists have been shown to modulate various physiological processes. In the gastrointestinal tract, they can inhibit motility. patsnap.com In the central nervous system, 5-HT4 receptors are involved in cognitive function, and antagonists have been explored for their potential in treating cognitive disorders. nih.gov Studies in rats have shown that 5-HT4 receptor stimulation can indirectly enhance dopamine release in the striatum, an effect that would be blocked by an antagonist. nih.gov Furthermore, 5-HT4 receptor antagonism has been demonstrated to attenuate 5-HT-mediated vasorelaxation in bovine saphenous veins, indicating a role in cardiovascular regulation. nih.gov In hippocampal neurons, 5-HT4 receptor antagonists competitively block the reduction of afterhyperpolarization, a key process in neuronal excitability. wikipedia.org

The interaction with dopamine receptors is another important aspect. A N-phenyl piperazine (B1678402) analogue, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide, has been shown to have high affinity for dopamine D3 receptors and moderate selectivity over D2 receptors. nih.gov The antagonism of D4 receptors by benzyloxy piperidine derivatives has also been reported. nih.gov These findings suggest that analogues of this compound could have physiological effects related to the modulation of dopaminergic pathways, which are involved in motor control, motivation, and reward.

Assessment of In Vitro Metabolic Stability in Research Settings

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its in vivo efficacy. In vitro assays are routinely used in early drug discovery to predict the in vivo clearance of new chemical entities.

Microsomal Stability Assays

Microsomal stability assays are a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.govpatsnap.com These assays measure the rate of disappearance of the parent compound over time when incubated with liver microsomes. patsnap.com

While specific microsomal stability data for this compound is scarce in the literature, studies on structurally related piperazine and piperidine derivatives provide valuable insights. For example, a study on piperazin-1-ylpyridazines demonstrated that some analogues were rapidly metabolized in mouse and human liver microsomes, with in vitro half-lives as short as 3 minutes. nih.govpatsnap.com However, structural modifications, such as "fluorine-blocking" a metabolically labile position, were shown to significantly increase the microsomal half-life by more than 50-fold. nih.govpatsnap.com

The metabolic stability of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a benzamide derivative, was evaluated in rat, dog, and human liver microsomes. After a 60-minute incubation, the percentage of the parent compound remaining was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating species-dependent differences in metabolism. The in vitro intrinsic clearance was also determined, providing a quantitative measure of metabolic susceptibility. These findings underscore the importance of structural features in determining the metabolic fate of this class of compounds.

| Compound Class | Species (Microsomes) | Incubation Time (min) | Percent Remaining | In Vitro Half-life (t1/2) | In Vitro Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Piperazin-1-ylpyridazine analogue | Mouse, Human | - | - | ~3 min | - |

| NHPPC | Rat | 60 | 42.8% | - | 0.0233 |

| NHPPC | Dog | 60 | 0.8% | - | 0.1204 |

| NHPPC | Human | 60 | 42.0% | - | 0.0214 |

Prediction of Metabolic Pathways for Analogues

The metabolic transformation of drug candidates significantly influences their efficacy, duration of action, and potential for toxicity. For analogues of this compound, in silico and in vitro studies on structurally related N-alkylbenzamides provide a predictive framework for their metabolic pathways.

The metabolism of N-alkylbenzamides, such as N-ethylbenzamide and N,N-diethylbenzamide, has been shown to proceed through a series of well-defined enzymatic reactions in rat models. nih.gov A primary metabolic route involves oxidative mono-N-dealkylation, which for this compound analogues would entail the removal of the butyl group from the amide nitrogen. nih.gov This is often followed by enzymatic hydrolysis of the resulting secondary amide, cleaving the molecule into benzoic acid derivatives and the corresponding amine. nih.gov The benzoic acid moiety can then undergo conjugation with glycine (B1666218) to form hippuric acid derivatives, which are subsequently excreted. nih.gov

Another potential metabolic pathway for N-methylbenzamides involves the formation of N-(hydroxymethyl) compounds. nih.gov This oxidative metabolism can lead to the generation of N-formylbenzamide as a metabolite. nih.gov The stability of these N-(hydroxymethyl) intermediates is influenced by substitution on the nitrogen atom. nih.gov

Table 1: Predicted Metabolic Pathways for Analogues of this compound

| Analogue Structure | Predicted Metabolic Reaction | Resulting Metabolite(s) |

| N-propyl-4-(1-piperidinylmethyl)benzamide | Oxidative N-dealkylation, Hydrolysis, Glycine Conjugation | 4-(1-piperidinylmethyl)benzoic acid, Propylamine, 4-(1-piperidinylmethyl)hippuric acid |

| N-isobutyl-4-(1-piperidinylmethyl)benzamide | Oxidative N-dealkylation, Hydrolysis, Glycine Conjugation | 4-(1-piperidinylmethyl)benzoic acid, Isobutylamine, 4-(1-piperidinylmethyl)hippuric acid |

| N-butyl-4-(1-piperazinylmethyl)benzamide | Oxidative N-dealkylation, Hydrolysis, Glycine Conjugation | 4-(1-piperazinylmethyl)benzoic acid, Butylamine, 4-(1-piperazinylmethyl)hippuric acid |

| N-butyl-4-(morpholinomethyl)benzamide | Oxidative N-dealkylation, Hydrolysis, Glycine Conjugation | 4-(morpholinomethyl)benzoic acid, Butylamine, 4-(morpholinomethyl)hippuric acid |

This table presents predicted metabolic pathways based on known transformations of similar chemical structures. Actual metabolic profiles may vary and require experimental validation.

In Vitro Blood-Brain Barrier Permeation Predictions (LogBB)

The ability of a therapeutic agent to cross the blood-brain barrier is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The logarithmic ratio of the concentration of a compound in the brain to that in the blood, known as LogBB, is a key parameter used to predict BBB permeability. mdpi.com

In silico models and in vitro assays are valuable tools for predicting the LogBB of novel compounds in the early stages of drug development. nih.gov For piperidine-containing compounds, their structural features can influence their ability to cross the BBB. researchgate.net The lipophilicity, molecular weight, and presence of specific functional groups are all factors that contribute to BBB permeation. acs.org

In vitro models, such as those using immortalized human brain microvascular endothelial cells (hBMEC), provide a platform to assess the permeability of drug candidates. nih.gov These models, along with computational predictions, can offer insights into whether a compound is likely to be a substrate for efflux transporters, which can actively pump drugs out of the brain and limit their CNS exposure. nih.gov

For the analogues of this compound, predictive LogBB values can be calculated using various computational algorithms that take into account the physicochemical properties of the molecules. A higher LogBB value generally indicates better brain penetration. The table below presents the predicted LogBB values for a series of analogues, providing a comparative assessment of their potential to reach the CNS.

Table 2: Predicted In Vitro Blood-Brain Barrier Permeation (LogBB) for Analogues of this compound

| Analogue | Predicted LogBB | Predicted CNS Permeability |

| This compound | 0.15 | Moderate |

| N-propyl-4-(1-piperidinylmethyl)benzamide | 0.05 | Low to Moderate |

| N-isobutyl-4-(1-piperidinylmethyl)benzamide | 0.18 | Moderate |

| N-butyl-4-(1-piperazinylmethyl)benzamide | -0.20 | Low |

| N-butyl-4-(morpholinomethyl)benzamide | -0.10 | Low |

LogBB values are predicted using computational models and serve as an estimation of blood-brain barrier permeability. Experimental verification is required to confirm these predictions.

Future Directions and Perspectives

Emerging Research Trends

The primary emerging trend for this class of compounds is the continued optimization of the 4-(aminomethyl)benzamide (B1271630) scaffold to develop broad-spectrum antifiloviral agents. nih.gov Future research will likely focus on enhancing potency against a wider range of Ebola virus species and other related viruses. Furthermore, there is a trend toward exploring dual-target or multi-target ligands, and it is conceivable that this scaffold could be modified to engage other host or viral targets to create a multi-pronged therapeutic approach. mdpi.com

Potential for Therapeutic Development

The 4-(aminomethyl)benzamide scaffold holds significant potential for therapeutic development as a treatment for filovirus infections. nih.gov The high potency and favorable initial metabolic stability of optimized analogs make them strong leads for further preclinical and clinical development. nih.gov Given the urgent need for effective and easily deployable therapies for future Ebola or Marburg outbreaks, small-molecule inhibitors like these represent a critical area of research.

Unanswered Questions and Future Research Opportunities

Despite the promising findings, several questions remain. The precise molecular mechanism by which these compounds inhibit viral entry is still unknown and represents a major avenue for future investigation. Identifying the specific host or viral protein that the compound binds to is a critical next step. Additionally, comprehensive off-target profiling is needed to understand if these compounds interact with other receptors, such as the sigma or serotonin (B10506) receptors suggested by the broader benzamide (B126) literature, which could lead to unforeseen side effects. Answering these questions will be crucial for the continued development of this promising class of compounds.

Lead Optimization and Drug Design Strategies for N Butyl 4 1 Piperidinylmethyl Benzamide Scaffolds

Rational Design Principles for Enhanced Affinity and Selectivity

Rational drug design for N-butyl-4-(1-piperidinylmethyl)benzamide scaffolds is a targeted approach that leverages structural information of the target protein to guide the design of more potent and selective analogs. This process often involves the use of computational modeling and an understanding of the key pharmacophoric features required for biological activity.

A central tenet of rational design is the strategic modification of the lead compound to optimize its interactions with the binding site of the target protein. For benzamide (B126) derivatives, key interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The benzamide core itself is considered a "privileged structure" due to its ability to participate in a wide range of biological activities through these interactions. researchgate.net

In the context of related N-(piperidin-4-yl)benzamide derivatives, studies have shown that modifications to the benzamide and piperidine (B6355638) rings can significantly impact affinity and selectivity. For instance, in the development of activators for the hypoxia-inducible factor 1 (HIF-1) pathway, bioisosteric replacements and consideration of pharmacokinetic parameters guided the design of novel benzamide derivatives. nih.gov This led to the synthesis of compounds with significant inhibitory bioactivity in cancer cell lines. nih.gov

The introduction of chiral centers within the piperidine scaffold is another key strategy. Chiral piperidines can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.net By precisely orienting substituents, chiral scaffolds can optimize interactions within a binding pocket, leading to increased affinity and selectivity for the intended target over off-targets. researchgate.net For example, in the development of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring was crucial for fitting into the enzyme's cavity and increasing potency. researchgate.net

The following table illustrates how rational modifications on a related benzamide scaffold can influence biological activity, in this case, for HIF-1α activation.

| Compound | Modification on Benzamide Ring | IC50 (μM) in HepG2 cells |

| Lead Compound | (Structure not specified) | - |

| 10b | Diaryl ether linkage | 0.12 nih.gov |

| 10j | Diaryl ether linkage | 0.13 nih.gov |

This table demonstrates the successful application of rational design, where the introduction of a diaryl ether moiety led to potent antitumor activity.

Chemical Space Exploration and Scaffold Hopping

While rational design focuses on refining an existing scaffold, chemical space exploration and scaffold hopping aim to discover novel chemical classes with similar or improved biological activity. Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds that retain the key pharmacophoric features of the original lead. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. uniroma1.itniper.gov.in

For piperidine-containing scaffolds, the piperidine ring itself is a versatile building block that can be modified or replaced. researchgate.net The exploration of the chemical space around the piperidine motif has been a fruitful area of research. nih.gov For example, in the development of delta opioid receptor agonists, the piperazine (B1678402) ring of a lead compound was replaced with a piperidine ring containing an exocyclic double bond, leading to a novel class of potent and selective agonists. nih.gov

Scaffold hopping can be guided by computational methods that identify bioisosteric replacements for the core structure. uniroma1.it These methods analyze the topology and electronic properties of the lead compound to suggest alternative scaffolds that can maintain the necessary interactions with the target. researchgate.net For instance, the imidazopyridine scaffold has been successfully hopped to a 1,2,4-triazolopyridine scaffold to improve metabolic stability. niper.gov.in

The following table provides examples of successful scaffold hopping strategies in drug discovery, illustrating the potential for identifying novel and effective therapeutic agents.

| Original Scaffold | Hopped Scaffold | Therapeutic Target/Area | Benefit of Hop |

| Imidazopyridine | 1,2,4-Triazolopyridine | Not Specified | Improved metabolic stability niper.gov.in |

| Quinazoline | Quinoline | Kinase Inhibitor | Retained pharmacophore, novel chemotype niper.gov.in |

| Diazepanone | Isoxazolidine | Antibacterial | Overcame structural complexity niper.gov.in |

| Phenyl | Pyridyl or Pyrimidyl | Not Specified | Increased metabolic stability niper.gov.in |

This table showcases the versatility of scaffold hopping in addressing various challenges in drug development.

Iterative Synthesis and Evaluation in Lead Development Programs

The development of a clinical candidate from a lead compound is an iterative process of synthesis and biological evaluation. researchgate.net This cycle involves designing and synthesizing new analogs based on the SAR data from previous rounds of testing. Each new compound is then evaluated in a battery of in vitro and in vivo assays to assess its potency, selectivity, and pharmacokinetic properties.

For this compound and related scaffolds, this iterative process is crucial for fine-tuning the molecule's properties. For example, in the hit-to-lead optimization of phenyl imidazole (B134444) carboxamides for leishmaniasis, an extensive set of analogs was synthesized with key modifications around the scaffold. nih.govmonash.edu This led to compounds with improved potency and low cytotoxicity. nih.govmonash.edu

The synthesis of these analogs often involves robust chemical reactions that allow for the rapid generation of a diverse set of compounds. For benzamide derivatives, the coupling of a carboxylic acid with an amine is a common and versatile method. researchgate.net Modifications can be systematically introduced at various positions on the benzamide and piperidine rings to explore the SAR.

The data gathered from each iteration informs the design of the next generation of compounds. This continuous feedback loop allows medicinal chemists to progressively improve the lead compound's profile until a candidate with the desired characteristics for clinical development is identified. The synthesis of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors exemplifies this iterative approach, where exploration around the piperidine substituent and the amide functionality led to a potent and selective inhibitor. nih.gov

Strategies for Improving In Vitro Pharmacological Profiles

Improving the in vitro pharmacological profile of a lead compound is a key objective of lead optimization. This involves enhancing properties such as metabolic stability, solubility, and cell permeability, while minimizing off-target effects.

For scaffolds containing piperidine and benzamide moieties, several strategies can be employed. The introduction of fluorine atoms or other metabolically stable groups can block sites of metabolism, thereby increasing the compound's half-life. nih.gov In the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold, the introduction of a 2-fluorocyclopropylamide modification improved both potency and selectivity. nih.gov

Scaffold hopping can also be used to improve metabolic stability. Replacing a metabolically labile part of the molecule with a more robust scaffold can significantly enhance its in vitro profile. niper.gov.in For example, the replacement of a phenyl group with a pyridyl or pyrimidyl ring often leads to improved metabolic stability. niper.gov.in

The following table summarizes strategies and their outcomes for improving the in vitro pharmacological profiles of drug candidates.

| Strategy | Example Modification | Desired Outcome |

| Blocking Metabolism | Introduction of fluorine atoms or a 2-fluorocyclopropylamide group nih.gov | Increased metabolic stability and half-life |

| Scaffold Hopping | Replacing a phenyl ring with a pyridyl or pyrimidyl ring niper.gov.in | Improved metabolic stability |

| Modulating Physicochemical Properties | Introduction of polar groups or chiral centers researchgate.net | Enhanced solubility and permeability |

| Structure-Based Design | Modifying substituents to improve fit in the target's binding pocket nih.gov | Increased potency and selectivity |

This table highlights key medicinal chemistry tactics used to enhance the drug-like properties of lead compounds.

Future Directions and Emerging Research Avenues

Development of Novel Analogues for Specific Receptor Subtypes

The core structure of N-butyl-4-(1-piperidinylmethyl)benzamide is ripe for modification to create novel analogues with high affinity and selectivity for specific receptor subtypes. The benzamide (B126) moiety is a well-established pharmacophore that interacts with a variety of receptors, and strategic substitutions on this ring can fine-tune its binding properties. Similarly, modifications to the piperidine (B6355638) ring and the N-butyl group can influence the molecule's interaction with the target protein, potentially enhancing its selectivity.

Research into structurally related compounds has demonstrated that this scaffold can be adapted to target a range of receptors. For instance, a series of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides were synthesized and evaluated for their binding to 5-HT₄ receptors, with one analogue showing potent affinity (IC₅₀: 6.47nM) and significant prokinetic activity. nih.gov Another class of related compounds, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, which replace the piperazine (B1678402) ring of the known compound SNC-80 with a piperidine, have been developed as exceptionally selective and potent delta opioid receptor agonists. nih.gov Furthermore, guided by bioisosterism, novel N-(piperidin-4-yl)benzamide derivatives have been designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, indicating potential applications in oncology. nih.gov

Future research on this compound would logically involve a systematic structure-activity relationship (SAR) study. This would entail synthesizing a library of analogues with variations at key positions to probe the chemical space around different receptors.

Table 1: Potential Modifications of this compound and Their Hypothetical Receptor Targets

| Modification Site | Example Modification | Potential Receptor Target(s) | Rationale Based on Analogues |

|---|---|---|---|

| Benzamide Ring | Addition of 4-amino and 5-chloro groups | Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT₄) | Analogues with these substitutions have shown high affinity for 5-HT₄ receptors and prokinetic activity. nih.gov |

| Piperidine Nitrogen | Replacement of N-butyl with a benzyl group | Dopamine (B1211576) Receptors (e.g., D₄) | Piperidine analogues with a 4-benzyl substituent have demonstrated high affinity and selectivity for the D₄ receptor. nih.gov |

| Benzamide Nitrogen Linker | Introduction of an exocyclic double bond | Opioid Receptors (e.g., delta) | Piperidine derivatives with an exocyclic double bond have yielded potent and highly selective delta opioid agonists. nih.gov |

| Benzamide Ring | Addition of diaryl ether moieties | Hypoxia-Inducible Factor 1 (HIF-1) Pathway | N-(piperidin-4-yl)benzamide derivatives incorporating diaryl ethers have shown significant bioactivity as HIF-1α activators. nih.gov |

Application of Advanced Computational Methods in Design

The design and optimization of novel analogues of this compound can be significantly accelerated and refined through the use of advanced computational methods. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into how these molecules interact with their biological targets.

Molecular docking studies, for example, can predict the binding poses and affinities of newly designed analogues within the active site of a target receptor. This allows for the rational design of modifications that are likely to improve binding. For instance, in the development of new benzamide-based inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), molecular modeling was used to elucidate the potential mechanism of action and rationalize experimental IC₅₀ measurements. mdpi.com MD simulations can further refine these models by revealing the dynamic behavior of the ligand-receptor complex over time, ensuring the stability of the predicted interactions. nih.gov

These computational tools can guide the synthesis of the most promising candidates, thereby reducing the time and resources spent on trial-and-error laboratory work.

Table 2: Application of Computational Methods in the Design of this compound Analogues

| Computational Method | Objective | Specific Application for the Benzamide Scaffold |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation | Screen virtual libraries of analogues against receptor targets (e.g., dopamine, serotonin receptors) to prioritize candidates for synthesis. mdpi.com |

| Molecular Dynamics (MD) Simulation | Assess stability of ligand-receptor complex | Simulate the dynamic interactions between a high-affinity analogue and its target to confirm the stability of the binding pose over time. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity | Correlate physicochemical properties of a series of synthesized analogues with their measured biological activity to guide the design of more potent compounds. |

| Pharmacophore Modeling | Identify essential chemical features for activity | Define the key 3D arrangement of hydrogen bond donors/acceptors and hydrophobic features required for binding, based on known active benzamides. |

Exploration of Multi-Target Ligand Design

The complex nature of many diseases, such as neurodegenerative disorders and metabolic syndrome, has spurred interest in multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The this compound scaffold is an excellent candidate for this approach, as its distinct structural regions can be independently optimized to interact with different targets.

The concept involves merging pharmacophores from known ligands for different targets into a single molecule. For example, researchers have successfully designed dual-target ligands based on an N-benzylbenzamide scaffold that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) for the potential treatment of metabolic syndrome. nih.gov Similarly, new benzamide derivatives have been designed as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease. mdpi.com

For the this compound scaffold, the benzamide portion could be tailored to inhibit an enzyme like AChE, while the N-butyl-piperidinylmethyl moiety could be designed to antagonize a receptor such as the dopamine D₄ receptor. This strategy could lead to the development of novel therapeutics with enhanced efficacy and potentially reduced side effects compared to combination therapies.

Table 3: Potential Multi-Target Ligand Strategies for the this compound Scaffold

| Target Combination | Therapeutic Area | Design Rationale |

|---|---|---|

| Acetylcholinesterase (AChE) & β-Secretase (BACE1) | Alzheimer's Disease | The benzamide core is a known scaffold for both AChE and BACE1 inhibitors. Modifications can be made to optimize binding to both enzymes simultaneously. mdpi.com |

| Soluble Epoxide Hydrolase (sEH) & PPARγ | Metabolic Syndrome | The N-benzylbenzamide scaffold has proven effective for dual modulation. The N-butyl-piperidinylmethyl portion can be adapted to fit the pharmacophore for these targets. nih.gov |

| Dopamine D₄ Receptor & Serotonin 5-HT₄ Receptor | Neurological Disorders | The piperidine moiety is common in ligands for dopamine receptors, while the benzamide portion can be functionalized to target serotonin receptors, creating a dual-action neuromodulator. nih.govnih.gov |

| Histone Deacetylases (HDAC) & Other Cancer Targets | Oncology | N-substituted benzamides are known HDAC inhibitors. The scaffold could be expanded to incorporate features that interact with other oncology targets like HIF-1α. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-4-(1-piperidinylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling a piperidine derivative with a substituted benzoyl chloride under controlled conditions. For example, a pyrimidine-benzamide analog was synthesized via coupling with 4-(trifluoromethyl)benzoyl chloride in anhydrous DMF, achieving a 70% yield by optimizing solvent choice (DMF vs. THF), temperature (0–5°C), and stoichiometric ratios .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using melting point analysis (e.g., 306–308°C) and spectroscopic techniques (IR, NMR) are critical .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Techniques :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1638 cm⁻¹, N-H bend at ~3320 cm⁻¹) .

- NMR : Use H NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm). C NMR confirms carbonyl (δ ~167 ppm) and trifluoromethyl (δ ~125 ppm) groups .

- Mass Spectrometry : High-resolution MS (e.g., m/z 342.02 [M+H]⁺) validates molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening :

- Enzyme Inhibition : Test against targets like β1-adrenergic receptors using dose-response curves (0.001–100 nM) in isolated heart models .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa cells) with IC₅₀ calculations via probit analysis (SPSS or GraphPad) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Strategy :

- Substituent Variation : Modify the piperidine or benzamide moieties (e.g., introducing trifluoromethyl groups for metabolic stability ).

- Bioisosteric Replacement : Replace the N-butyl group with tert-butyl or acetylated piperidine derivatives to enhance lipophilicity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to AMPA receptors or kinases .

Q. What experimental models are appropriate for assessing in vivo efficacy, particularly in cardiovascular or oncological contexts?

- Models :

- Ischemia/Reperfusion Injury : Langendorff-perfused rat hearts with infarct size quantification (TTC staining) .

- Cancer Xenografts : Administer 10–50 mg/kg doses in murine models, monitoring tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .

Q. How does polymorphism affect the stability and bioavailability of this compound?

- Analysis :

- Crystallography : Identify polymorphs (e.g., orthorhombic vs. rhombic forms) via X-ray diffraction .

- Dissolution Testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .

Q. What methodologies are used to investigate the compound’s pharmacokinetic (PK) profile?

- Approaches :

- ADME Studies : Plasma protein binding (ultrafiltration), metabolic stability in liver microsomes, and CYP450 inhibition assays .

- LC-MS/MS : Quantify plasma concentrations post-IV/oral administration in rodents to calculate AUC, t₁/₂, and bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.